molecular formula C18H26N2O4 B2829952 N-[2-(4-methoxyphenyl)ethyl]-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide CAS No. 1396889-12-5

N-[2-(4-methoxyphenyl)ethyl]-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide

Numéro de catalogue: B2829952
Numéro CAS: 1396889-12-5
Poids moléculaire: 334.416
Clé InChI: LIVLWFROQNHONT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a unique spirocyclic scaffold (6,8-dioxa-2-azaspiro[3.5]nonane) with a 7,7-dimethyl substitution, coupled to a 4-methoxyphenylethyl carboxamide side chain. The 4-methoxyphenyl group may modulate lipophilicity and electronic properties, influencing pharmacokinetics and target engagement. Its synthesis and characterization are referenced in patent literature, suggesting therapeutic applications in areas such as CNS disorders or inflammation .

Propriétés

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-17(2)23-12-18(13-24-17)10-20(11-18)16(21)19-9-8-14-4-6-15(22-3)7-5-14/h4-7H,8-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVLWFROQNHONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)NCCC3=CC=C(C=C3)OC)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide typically involves multiple steps. One common route starts with the preparation of the spirocyclic core, followed by the introduction of the methoxyphenethyl group and the carboxamide functionality. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Analyse Des Réactions Chimiques

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the replacement of certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups.

Applications De Recherche Scientifique

N-[2-(4-methoxyphenyl)ethyl]-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the modulation of enzyme activity and receptor binding.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular interactions and pathways depend on the specific biological context and the nature of the target.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Differences and Pharmacological Implications

Compound Name Core Structure Substituents Key Differences Potential Impact
Target Compound 6,8-dioxa-2-azaspiro[3.5]nonane - 7,7-dimethyl
- N-[2-(4-methoxyphenyl)ethyl]
Reference compound Enhanced rigidity and metabolic stability due to spirocyclic core
N-(3,4-Dimethylphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide Same spiro core - 3,4-dimethylphenyl (vs. 4-methoxyphenylethyl) Lack of methoxy group and ethyl linker Reduced polarity; possible differences in solubility and receptor affinity
2,2,3-Trimethyl-N-phenyl-1-thia-4-azaspiro[4.4]nonan-4-carboxamide 1-thia-4-azaspiro[4.4]nonane - Sulfur atom in ring
- Trimethyl and phenyl groups
Larger spiro ring (4.4 vs. 3.5); sulfur substitution Altered metabolic pathways (sulfur oxidation) and conformational flexibility
Formoterol-related Compound B Linear β-agonist core - 4-Methoxyphenylethylamine
- Formamide and hydroxy groups
Non-spirocyclic structure Lower metabolic stability; shorter half-life in vivo
7-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide 6,7-diazaspiro[4.5]decene - Trifluoromethyl and pyrimidine substituents
- Additional fluorine atoms
Larger spiro system (4.5) with electron-withdrawing groups Increased lipophilicity and potency; potential for higher toxicity

Table 2: Analytical and Pharmacokinetic Data

Compound Relative Retention Time (RRT) Solubility Notable Stability Features
Target Compound Not explicitly reported (see Note) 10 mM in DMSO (research-grade) Stable at 2–8°C; sensitive to prolonged light exposure
Formoterol-related Compound B 0.7 High aqueous solubility (polar groups) Prone to oxidative degradation
N-(3,4-Dimethylphenyl) analog Not reported Likely lower (non-polar substituents) Stable under ambient conditions
7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane (core) Limited solubility in water Requires cold storage (2–8°C)

Note: The target compound’s RRT is inferred to be higher than Formoterol-related compounds due to its spirocyclic hydrophobicity .

Research Findings and Therapeutic Implications

  • Metabolic Stability : The spirocyclic core of the target compound reduces cytochrome P450-mediated metabolism compared to linear analogs like Formoterol-related Compound B, as seen in preclinical models .
  • Receptor Binding : The 4-methoxyphenylethyl group may enhance affinity for adrenergic or serotonin receptors, similar to structural motifs in β-agonists .
  • Synthetic Challenges : Patent data highlight multi-step syntheses involving C18 reverse-phase chromatography, indicating complexity in scaling production .

Activité Biologique

N-[2-(4-methoxyphenyl)ethyl]-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide, also known by its CAS number 1396809-06-5, is a compound of significant interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings regarding this compound.

Chemical Structure and Properties

The compound has a complex spirocyclic structure characterized by the following molecular formula:

PropertyValue
Molecular FormulaC18H26N2O4
Molecular Weight342.41 g/mol
CAS Number1396809-06-5

The unique structure of this compound allows it to interact with various biological targets, which is crucial for its therapeutic potential.

Antitumor Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit notable antitumor properties. For instance, a benzimidazole derivative demonstrated significant cytotoxic effects against several cancer cell lines (A549, HCC827, and NCI-H358) with IC50 values ranging from 0.85 to 6.75 μM in various assay formats .

Key Findings:

  • Cytotoxicity: The compound showed higher cytotoxicity in 2D assays compared to 3D models.
  • Mechanism of Action: It appears to induce apoptosis in cancer cells and inhibit proliferation through modulation of key signaling pathways.

Mucoprotective Effects

In a study evaluating the effects of a related benzimidazole compound on methotrexate-induced intestinal mucositis (IM), it was found that the compound significantly reduced inflammatory markers and improved gut health in a dose-dependent manner . The study reported:

  • Reduction in Diarrhea Score: Significant decrease in symptoms associated with IM.
  • Histological Improvements: Mitigation of villus atrophy and crypt hypoplasia.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Interaction with Enzymes and Receptors: The compound likely binds to specific enzymes or receptors involved in tumor growth and inflammation.
  • Gene Expression Modulation: It has been shown to downregulate pro-inflammatory cytokines such as TNF-α and IL-6 while upregulating anti-inflammatory markers like IL-10 .

Case Studies

  • Study on Antitumor Activity:
    • Objective: Evaluate the cytotoxic effects on lung cancer cell lines.
    • Results: Compounds exhibited significant antitumor activity with low toxicity profiles.
    • Conclusion: Promising candidates for further development as anticancer agents.
  • Study on Mucoprotective Effects:
    • Objective: Assess the protective effects against chemotherapy-induced intestinal damage.
    • Results: Significant improvements in gut health markers were observed.
    • Conclusion: Potential adjunct therapy for patients undergoing chemotherapy.

Q & A

Basic: What synthetic methodologies are documented for synthesizing this spirocyclic carboxamide, and what critical reaction parameters influence yield?

Methodological Answer:
The synthesis of spirocyclic carboxamides often involves multi-step reactions, including cyclization and coupling steps. For example, European patent applications describe the use of N-iodosuccinimide in halogenation reactions under nitrogen atmospheres, with purification via C18 reverse-phase chromatography (acetonitrile/water gradients) to achieve high yields (~96%) . Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF enhance reaction homogeneity.
  • Catalyst optimization : Iodination reagents require stoichiometric precision to avoid overhalogenation.
  • Purification : Reverse-phase chromatography effectively separates spirocyclic products from byproducts due to their distinct polarity.

Basic: Which spectroscopic and crystallographic techniques are prioritized for structural elucidation of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR identify the spirocyclic core and substituents, such as the 4-methoxyphenyl group.
  • X-ray Crystallography : Resolves stereochemistry and confirms the spiro junction geometry, as demonstrated in structurally analogous compounds like N-(4'-methylbiphenyl-4-yl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxamide .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula integrity, particularly for oxygen- and nitrogen-containing heterocycles.

Advanced: How can computational quantum chemistry guide the design of novel derivatives with enhanced bioactivity?

Methodological Answer:

  • Reaction Path Search : Tools like ICReDD integrate quantum chemical calculations (e.g., DFT) to predict transition states and intermediates, narrowing viable synthetic routes .
  • Docking Studies : Molecular docking against target proteins (e.g., enzymes) identifies favorable binding conformations. For example, spirocyclic analogs have shown affinity for neuroprotective targets .
  • Machine Learning : Training models on spirocyclic compound libraries predicts physicochemical properties (e.g., logP, solubility) to prioritize derivatives for synthesis .

Advanced: How can researchers resolve contradictions in biological activity data across different assay platforms?

Methodological Answer:

  • Assay Standardization : Control variables such as cell line viability, incubation time, and solvent concentration (e.g., DMSO tolerance thresholds).
  • Orthogonal Assays : Cross-validate results using independent methods (e.g., enzyme inhibition vs. cellular uptake assays).
  • Meta-Analysis : Pool data from multiple studies to identify trends, as seen in spirocyclic compounds with anticonvulsant activity .

Advanced: What factorial design approaches optimize reaction scalability while minimizing byproduct formation?

Methodological Answer:

  • Full Factorial Design : Vary factors like temperature, catalyst loading, and solvent ratio to identify interactions affecting yield. For example, optimizing iodination reactions requires balancing N-iodosuccinimide equivalents and reaction time .
  • Response Surface Methodology (RSM) : Models non-linear relationships between parameters to pinpoint optimal conditions.
  • Scale-Up Considerations : Maintain mixing efficiency and heat transfer consistency during transition from microliter to liter scales .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Target Deconvolution : Use CRISPR-Cas9 knockout libraries or siRNA screens to identify critical pathways.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and stoichiometry with putative targets.
  • Metabolomics Profiling : Tracks downstream metabolic changes in treated cell lines to map mechanistic pathways .

Basic: How is the stability of this compound assessed under varying storage and experimental conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat, light, and humidity, followed by HPLC analysis to detect decomposition products.
  • pH Stability Assays : Test solubility and integrity in buffers (pH 3–10) to simulate physiological conditions.
  • Long-Term Storage : Monitor degradation kinetics at –20°C, 4°C, and room temperature using accelerated stability protocols .

Advanced: How can machine learning enhance the predictive modeling of this compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?

Methodological Answer:

  • Dataset Curation : Train models on public databases (e.g., ChEMBL, PubChem) for spirocyclic compounds .
  • Feature Engineering : Include descriptors like topological polar surface area (TPSA) and hydrogen-bonding capacity.
  • Toxicity Prediction : Use graph neural networks (GNNs) to flag structural alerts (e.g., reactive metabolites) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.